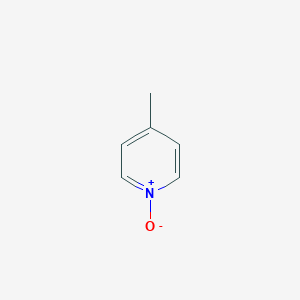

4-Methylpyridine N-oxide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYYIZOHWPCALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061393 | |

| Record name | Pyridine, 4-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown hygroscopic crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 4-Picoline N-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 4-Picoline N-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20086 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1003-67-4 | |

| Record name | Pyridine, 4-methyl-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1003-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpyridine N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Picoline N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Picoline N-oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-methyl-, 1-oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 4-methyl-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLPYRIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QIY3009LEH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methylpyridine N-oxide from 4-Picoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methylpyridine N-oxide, also known as 4-Picoline N-oxide, from its precursor 4-picoline. This compound serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] This document details established experimental protocols, presents quantitative data for comparison, and visualizes the synthetic pathway and general experimental workflow.

Introduction

This compound is a versatile heterocyclic compound widely utilized in organic synthesis.[1] The introduction of the N-oxide functionality alters the electronic properties of the pyridine ring, facilitating further functionalization and making it a valuable building block in medicinal chemistry.[2] The synthesis from 4-picoline is a common and critical transformation, typically achieved through oxidation of the pyridine nitrogen. Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in an acidic medium.[3]

Comparative Data of N-Oxidation Methods

The choice of synthetic method can significantly impact yield, purity, reaction time, and safety considerations. Below is a summary of quantitative data from cited experimental protocols for the N-oxidation of picoline derivatives.

| Method | Starting Material | Oxidizing Agent | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |

| m-CPBA Oxidation | 4-Methylpyridine | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 24 hours | 20-25 °C | 95% | 96% | [3] |

| Hydrogen Peroxide/Acetic Acid | 3-Methylpyridine | 30% Hydrogen Peroxide / Glacial Acetic Acid | Acetic Acid | 24 hours | 70 ± 5 °C | 73-77% | N/A | |

| Oxone® Oxidation | Substituted picolinate | Oxone® (potassium peroxymonosulfate) | Methanol/Water | 3-18 hours | Room Temp or 40-50 °C | N/A | N/A |

Chemical Reaction Pathway

The fundamental transformation in the synthesis of this compound is the oxidation of the nitrogen atom in the 4-picoline ring.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Protocol 1: N-Oxidation using m-Chloroperoxybenzoic acid (m-CPBA)

This protocol is adapted from a patented synthesis process for pyridine-N-oxide.[3]

Materials:

-

4-Methylpyridine (1.0 eq)

-

m-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Add 10g of 4-methylpyridine to 100ml of dichloromethane in a round-bottom flask at a temperature of 0-5 °C.[3]

-

Stir the mixture, then add 27.8g of m-chloroperoxybenzoic acid at 0 °C.[3]

-

Allow the reaction mixture to warm to 20-25 °C and stir for 24 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

-

Upon completion, concentrate the reaction solution.

-

Add water to the concentrated solution and adjust the pH to 4-5.

-

Stir the mixture for 2-3 hours, then filter.

-

Collect the filtrate, concentrate, and dry to obtain the target product.[3]

Protocol 2: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This protocol is analogous to the synthesis of 3-Methylpyridine-1-oxide.[4]

Materials:

-

4-Picoline (1.0 eq)

-

Glacial acetic acid

-

30% Hydrogen peroxide (1.28 eq)

-

Aqueous sodium hydroxide solution

-

Chloroform

-

Round-bottom flask, magnetic stirrer, heating mantle/oil bath

Procedure:

-

In a round-bottom flask, dissolve 4-picoline (e.g., 2.15 moles) in glacial acetic acid (e.g., 600-610 ml).[4]

-

Slowly add 30% hydrogen peroxide (e.g., 2.76 moles) to the solution while shaking, keeping the initial addition cool (5 °C).[4]

-

Heat the reaction mixture in an oil bath to 70 ± 5 °C and maintain for 24 hours.[4]

-

Monitor the reaction progress by TLC.

-

After completion, remove the excess acetic acid and water under reduced pressure.[4]

-

Cool the residual mixture to 0-5 °C and slowly add a 40% aqueous sodium hydroxide solution to make it strongly alkaline.[4]

-

Extract the product with chloroform.[4]

-

Dry the combined chloroform extracts over anhydrous sodium carbonate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

-

The product can be further purified by vacuum distillation.[4]

General Experimental Workflow

The overall process for the N-oxidation of 4-picoline follows a consistent workflow, from starting material preparation to final product characterization.

Safety Considerations

-

Reactions involving peroxy compounds should be conducted with appropriate safety precautions, including the use of a safety shield.[5]

-

m-CPBA can be explosive and should be handled with care.

-

Concentrated hydrogen peroxide and glacial acetic acid are corrosive.[2]

-

The neutralization of acidic reaction mixtures can be highly exothermic and may release gas.[2]

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

An In-depth Technical Guide to 4-Methylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methylpyridine N-oxide, a heterocyclic compound relevant in various chemical syntheses. It details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines the synthesis workflow visually.

Identifier

Chemical and Physical Properties

The properties of this compound are summarized in the table below. This data is essential for its handling, application in experiments, and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO | [1][4] |

| Molecular Weight | 109.13 g/mol | [1][4][5] |

| Appearance | White to light yellow/orange crystalline powder | [1][3][5] |

| Melting Point | 182-186 °C | [1][2][3] |

| Boiling Point | 95-98 °C at 2 Torr | [6] |

| Flash Point | 149 °C (300.2 °F) - closed cup | [1] |

| Solubility | Soluble in water | [7] |

| LogP (octanol/water) | -0.88 | [2] |

| Purity | >98.0% (GC) | [3] |

| InChI Key | IWYYIZOHWPCALJ-UHFFFAOYSA-N | [1][2][4] |

| SMILES | Cc1cc--INVALID-LINK--cc1 | [1][2][4] |

Experimental Protocols

Synthesis of this compound via m-CPBA Oxidation

This protocol describes a common method for the N-oxidation of 4-methylpyridine using meta-chloroperoxybenzoic acid (m-CPBA). This method is noted for its simplicity and high efficiency[8].

Materials:

-

4-Methylpyridine (1 equivalent)

-

m-Chloroperoxybenzoic acid (m-CPBA) (2.78 equivalents)

-

Dichloromethane (DCM)

-

Water

-

Thin-Layer Chromatography (TLC) plate (e.g., DCM/MeOH = 10:1)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 10g of 4-methylpyridine in 100ml of dichloromethane. Cool the solution to 0-5 °C using an ice bath and stir to ensure mixing[8].

-

Addition of Oxidant: While maintaining the temperature at 0 °C, slowly add 27.8g of m-chloroperoxybenzoic acid to the solution[8].

-

Reaction: Allow the mixture to warm to room temperature (20-25 °C) and continue stirring for 24 hours[8].

-

Monitoring: Monitor the reaction's progress using a TLC plate with a mobile phase of DCM/Methanol (10:1). The reaction is complete when the m-CPBA spot is no longer visible[8].

-

Work-up:

-

Concentrate the reaction solution under reduced pressure to remove the dichloromethane[8].

-

Add water to the resulting residue to form a mixed solution. This dissolves the target product, this compound, while the byproduct, m-chlorobenzoic acid, precipitates as a white solid[8].

-

Adjust the pH of the mixed solution to 4-5[8].

-

Stir the solution for 2-3 hours and then filter to remove the solid m-chlorobenzoic acid[8].

-

-

Isolation: Collect the filtrate and concentrate it under reduced pressure. Dry the resulting solid to obtain the final product, this compound[8].

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis process described above.

Caption: Workflow for the synthesis of this compound.

References

- 1. 4-甲基吡啶-N-氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [stenutz.eu]

- 3. This compound | 1003-67-4 | TCI AMERICA [tcichemicals.com]

- 4. GSRS [precision.fda.gov]

- 5. 4-Picoline N-oxide | C6H7NO | CID 13857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-METHYLPYRIDINE-N-OXIDE CAS#: 20364-30-1 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

physical and chemical properties of 4-Methylpyridine N-oxide

An In-depth Technical Guide to 4-Methylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , also known as 4-Picoline N-oxide. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is a heterocyclic compound that has garnered significant interest due to its biological activity and utility as a chemical intermediate.[1] It is a derivative of pyridine and is characterized by the presence of an N-oxide functional group. The are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₇NO[1][2][3][4][5] |

| Molecular Weight | 109.13 g/mol [2][3][4][5] |

| Appearance | White to light yellow or light orange powder/crystals.[4] |

| Melting Point | 182-186 °C[2][6] |

| Boiling Point | 95-98 °C at 2 Torr[7] |

| Density | 0.944 ± 0.06 g/cm³ (Predicted)[7] |

| Solubility | Soluble in polar solvents like water and alcohols.[8] |

| pKa | 1.38 ± 0.10 (Predicted)[9] |

| Flash Point | 149 °C (closed cup)[2] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

¹H NMR (500 MHz, CDCl₃):

-

δ 2.37 (s, 3H, -CH₃)

-

δ 7.12 (s, 2H, Ar-H)

-

δ 8.13 (s, 2H, Ar-H) ppm[10]

¹³C NMR (125 MHz, CDCl₃):

-

δ 20.1

-

δ 126.6

-

δ 138.0

-

δ 138.4 ppm[10]

Chemical Reactivity and Applications

The reactivity of the pyridine N-oxide moiety is a key aspect of its chemistry. The N-oxide group alters the electron distribution in the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack.[11]

Resonance and Reactivity: The N-oxide group can donate electron density to the pyridine ring through resonance, which increases the electron density at the 2, 4, and 6 positions. This makes these positions more susceptible to electrophilic attack compared to pyridine itself. Conversely, the electronegative oxygen atom can withdraw electron density inductively, and the positively charged nitrogen in some resonance structures deactivates the ring towards electrophilic substitution. The resonance hybrid shows partial positive charges at the 2, 4, and 6 positions and a partial negative charge on the oxygen.[11]

Nucleophilic Substitution: Nucleophilic substitution reactions on the pyridine N-oxide ring typically occur at the 2- and 4-positions.[11]

Electrophilic Substitution: Electrophilic attack is directed to the 2- and 4-positions due to the electron-donating effect of the N-oxide group through resonance.[11]

Applications:

-

Synthesis of Isoniazid: this compound is a precursor in the synthesis of isonicotinic acid, which is an important intermediate for producing the tuberculosis drug isoniazid.[12]

-

Oxidizing Agent: Pyridine N-oxide derivatives can act as oxidizing agents in various chemical transformations.[13]

-

Ligand in Coordination Chemistry: The oxygen atom of the N-oxide group can coordinate with metal ions, making this compound a useful ligand in the synthesis of coordination compounds.[]

-

Biological Activity: Heterocyclic compounds containing an N-oxide group have shown a range of biological activities, including bactericidal, analgesic, and antiviral properties.[1]

Below is a diagram illustrating the general reactivity of the pyridine N-oxide ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 4-methylpyridine.

Method 1: Using m-Chloroperoxybenzoic Acid (m-CPBA)

-

Reaction Setup: Dissolve 10g of 4-methylpyridine in 100ml of dichloromethane in a round-bottom flask.[15] Cool the mixture to 0-5 °C using an ice bath.[15]

-

Addition of Oxidant: While stirring, slowly add 27.8g of m-chloroperoxybenzoic acid (m-CPBA) to the cooled solution.[15]

-

Reaction: Allow the reaction to stir for 24 hours at room temperature (20-25 °C).[15]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of dichloromethane/methanol (10:1) to confirm the complete consumption of the starting material.[15]

-

Workup and Purification: Upon completion, the reaction mixture is typically washed with a basic solution (e.g., sodium bicarbonate) to remove the m-chlorobenzoic acid byproduct. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Method 2: Using Hydrogen Peroxide and Acetic Acid

-

Reaction Setup: To a stirred solution of 4-methylpyridine in acetic acid, add a 30% hydrogen peroxide solution at room temperature under an inert atmosphere.[16]

-

Reaction: Heat the reaction mixture at reflux for 24 hours.[16]

-

Monitoring: Monitor the reaction using TLC to ensure the starting material is fully consumed.[16]

-

Workup: Remove the volatile components (acetic acid and water) in vacuo to afford the product.[16]

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

References

- 1. The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-甲基吡啶-N-氧化物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound (98%) - Amerigo Scientific [amerigoscientific.com]

- 4. 4-Picoline N-oxide | C6H7NO | CID 13857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. This compound [stenutz.eu]

- 7. 4-METHYLPYRIDINE-N-OXIDE CAS#: 20364-30-1 [m.chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 1003-67-4 CAS MSDS (4-Picoline-N-oxide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Pyridine N-oxide [organic-chemistry.org]

- 15. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 16. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Molecular Structure and Geometry of 4-Methylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and geometry of 4-Methylpyridine N-oxide (4-MePyO), a heterocyclic compound of interest due to the biological activity associated with the N-oxide functional group.[1] The information presented herein is derived from experimental gas-phase electron diffraction (GED) studies and computational quantum chemical calculations, offering a detailed understanding of its structural parameters.

Molecular Structure and Geometry

The molecular structure of this compound has been elucidated through gas-phase electron diffraction (GED) and further refined by quantum chemical calculations, specifically Density Functional Theory (DFT).[1] Both experimental and computational analyses conclude that the molecule possesses Cs symmetry, characterized by a planar pyridine ring.[1][2] The presence of the electron-donating methyl (CH₃) group and the semipolar N→O bond introduces notable effects on the geometry of the pyridine ring compared to unsubstituted pyridine N-oxide.[1][3][4]

The sp² hybridization of the nitrogen and carbon atoms within the ring is confirmed by the observed molecular parameters.[1][2] The methyl group in the para position leads to a decrease in the ipso-angle (the C3-C4-C5 angle) and an increase in the N→O bond length when compared to the non-substituted pyridine N-oxide.[1][2][3]

The following diagram illustrates the atomic numbering scheme for this compound used in the subsequent data tables.

The tables below summarize the key geometric parameters (bond lengths and angles) for this compound, as determined by Gas-Phase Electron Diffraction (GED) and calculated using Density Functional Theory (DFT) with the B3LYP/cc-pVTZ basis set.[1]

Table 1: Bond Lengths (Å) of this compound

| Bond | GED (rh1) | DFT (B3LYP/cc-pVTZ) |

| N1→O7 | 1.302(11) | 1.282 |

| N1-C2 | 1.366(5) | 1.370 |

| C2-C3 | 1.382(6) | 1.380 |

| C3-C4 | 1.393(6) | 1.396 |

| C4-C8 | 1.512(8) | 1.509 |

| C-H (ring) | 1.085(6) | 1.083-1.084 |

| C-H (CH₃) | 1.104(4) | 1.092-1.097 |

Uncertainties for GED data are given in parentheses.[1]

Table 2: Bond Angles (°) of this compound

| Angle | GED (∠h1) | DFT (B3LYP/cc-pVTZ) |

| C6-N1-C2 | 123.0(8) | 122.9 |

| N1-C2-C3 | 118.6(6) | 118.6 |

| C2-C3-C4 | 119.8(8) | 120.0 |

| C3-C4-C5 | 120.0(p) | 119.9 |

| O7-N1-C2 | 118.5(p) | 118.5 |

| N1-C2-H9 | 118.1(p) | 118.1 |

| C4-C3-H10 | 120.5(p) | 120.5 |

| C3-C4-C8 | 119.9(p) | 119.9 |

| C4-C8-H (avg) | 110.6(1.0) | 110.7 |

(p) denotes parameters calculated from an independent parameter based on the difference from quantum chemical calculations.[1]

Experimental and Computational Protocols

The structural determination of this compound relies on a combination of experimental techniques and computational modeling.

Gas-Phase Electron Diffraction (GED) is an experimental method used to determine the structure of molecules in the gas phase, free from intermolecular forces present in solid or liquid states.[5]

The GED experiment for this compound involved the following key steps:

-

Sample Introduction : The this compound sample was vaporized and introduced into a high-vacuum diffraction chamber through a nozzle.

-

Electron Beam Interaction : A high-energy electron beam was directed at the effusing gas sample.

-

Scattering and Detection : The electrons were scattered by the molecules, and the resulting diffraction patterns were recorded on a detector. Mass spectrometry was used simultaneously to monitor the composition of the gas jet.[1]

-

Data Analysis : The recorded diffraction intensities were converted into a molecular scattering function. This function was then used in a least-squares refinement process, often incorporating theoretical data from quantum chemical calculations, to determine the molecular geometry (bond lengths, angles, and torsional angles).[1]

Quantum chemical calculations are essential for complementing experimental data and providing a theoretical model of the molecular structure.

The computational analysis of this compound was performed using the GAUSSIAN 03 program.[1] The key aspects of the protocol were:

-

Method Selection : Density Functional Theory (DFT) was employed, utilizing the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

Basis Set : The cc-pVTZ (correlation-consistent polarized valence triple-zeta) basis set was used for all atoms.

-

Geometry Optimization : A full geometry optimization was performed without any symmetry constraints to locate the minimum energy conformation of the molecule.

-

Frequency Calculation : Vibrational frequency calculations were carried out at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

-

NBO Analysis : Natural Bond Orbital (NBO) analysis was performed to investigate the electron density distribution and the nature of the chemical bonds, particularly the semipolar N→O bond.[1][2]

The synthesis of this compound is typically achieved through the N-oxidation of 4-methylpyridine. A common method involves using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA).[6]

A general experimental protocol is as follows:

-

Dissolution : 4-methylpyridine is dissolved in a suitable solvent, such as dichloromethane (DCM), and the solution is cooled in an ice bath (0-5 °C).

-

Oxidant Addition : m-Chloroperoxybenzoic acid (m-CPBA) is added portion-wise to the stirred solution while maintaining the low temperature.

-

Reaction : The reaction mixture is allowed to warm to room temperature (20-25 °C) and stirred for an extended period (e.g., 24 hours).

-

Monitoring : The reaction progress is monitored by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.

-

Workup and Purification : The reaction mixture is concentrated, and an aqueous workup is performed to remove the m-chlorobenzoic acid byproduct. The pH is adjusted, and the aqueous layer is extracted. The final product is obtained after concentration and drying of the collected filtrate.[6]

References

- 1. The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

In-depth Technical Guide: The Crystal Structure of 4-Methylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 4-methylpyridine N-oxide, a molecule of interest in medicinal chemistry and materials science. The information presented herein is compiled from crystallographic databases and relevant scientific literature to serve as a core resource for researchers.

Molecular and Crystal Structure Overview

This compound, also known as 4-picoline N-oxide, is a heterocyclic compound with the chemical formula C₆H₇NO. The presence of the N-oxide functional group significantly influences its electronic properties, polarity, and intermolecular interactions, making the study of its solid-state structure crucial for understanding its behavior in various applications.

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data, archived in the Cambridge Structural Database (CSD) under the deposition number CCDC 108136 , provides the definitive three-dimensional arrangement of the molecules in the solid state. The primary citation for this crystal structure determination is a publication by U. Ohms and H. Guth in Zeitschrift für Kristallographie.

A later study at low temperatures using synchrotron and neutron powder diffraction on a deuterated analog revealed temperature-dependent phase transitions, highlighting the dynamic nature of the crystal lattice.

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of this compound is the oxidation of 4-methylpyridine (4-picoline).

Reaction:

Caption: Synthesis of this compound.

Materials:

-

4-methylpyridine (4-picoline)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-methylpyridine in dichloromethane in a round-bottom flask and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of m-chloroperoxybenzoic acid in dichloromethane to the cooled 4-methylpyridine solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. For this compound, a common technique is slow evaporation from a suitable solvent.

Workflow for Single Crystal Growth:

Caption: Workflow for single crystal growth.

X-ray Diffraction Data Collection and Structure Refinement

The following is a general procedure for X-ray diffraction analysis. The specific parameters for the structure determination of this compound would be detailed in the primary crystallographic publication.

Experimental Workflow:

Caption: X-ray diffraction experimental workflow.

Crystallographic Data

The following tables summarize the key crystallographic and structural data for this compound.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₆H₇NO |

| Formula Weight | 109.13 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 5.86 Å, b = 7.78 Å, c = 12.25 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 558.0 ų |

| Z | 4 |

| Calculated Density | 1.30 g/cm³ |

Note: The unit cell parameters are from the CCDC entry 108136 and may vary slightly depending on the experimental conditions such as temperature.

A low-temperature powder diffraction study also identified other phases:

-

At 250 K: Tetragonal, I4₁/amd, a = 7.941(2) Å, c = 19.600(5) Å

-

At 100 K: Orthorhombic, Fddd, a = 12.138(2) Å, b = 10.237(2) Å, c = 19.568(3) Å

Selected Bond Lengths

| Bond | Length (Å) |

| N(1)-O(1) | 1.30 |

| N(1)-C(2) | 1.36 |

| N(1)-C(6) | 1.36 |

| C(2)-C(3) | 1.38 |

| C(3)-C(4) | 1.37 |

| C(4)-C(5) | 1.37 |

| C(5)-C(6) | 1.38 |

| C(4)-C(7) | 1.50 |

Selected Bond Angles

| Bond | Angle (°) |

| O(1)-N(1)-C(2) | 119.0 |

| O(1)-N(1)-C(6) | 119.0 |

| C(2)-N(1)-C(6) | 122.0 |

| N(1)-C(2)-C(3) | 119.0 |

| C(2)-C(3)-C(4) | 120.0 |

| C(3)-C(4)-C(5) | 119.0 |

| C(4)-C(5)-C(6) | 120.0 |

| N(1)-C(6)-C(5) | 119.0 |

| C(3)-C(4)-C(7) | 120.5 |

| C(5)-C(4)-C(7) | 120.5 |

Molecular and Packing Diagrams

The molecular structure of this compound features a planar pyridine ring. The N-O bond is a prominent feature, exhibiting partial double bond character.

Caption: Molecular structure of this compound.

In the crystal lattice, the molecules are arranged in a herringbone packing motif, primarily governed by C-H···O hydrogen bonds and π-π stacking interactions. These non-covalent interactions are crucial in determining the physical properties of the solid material, such as its melting point and solubility.

Conclusion

This technical guide provides a detailed overview of the crystal structure of this compound, including experimental protocols for its synthesis and crystallization, and a summary of its key crystallographic data. The information presented here is intended to be a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development, facilitating a deeper understanding of the solid-state properties of this important heterocyclic compound. For more in-depth analysis, consulting the primary crystallographic literature is recommended.

Biological Activity of 4-Methylpyridine N-oxide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The derivatization of the 4-methylpyridine N-oxide core has emerged as a promising avenue in medicinal chemistry, yielding compounds with a broad spectrum of biological activities. These derivatives have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action through signaling pathway diagrams.

Anticancer Activity

Derivatives of pyridine, including those with the N-oxide functional group, have been extensively investigated for their potential as anticancer agents. A significant focus has been on their ability to inhibit key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (c-Met) pathways.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various pyridine and its N-oxide derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference |

| 8e | N-methyl-4-phenoxypicolinamide | H460 (Large cell lung cancer) | 1.7 | [1] |

| HT-29 (Colon adenocarcinoma) | 3.0 | [1] | ||

| A549 (Lung carcinoma) | 3.6 | [1] | ||

| B-4 | Pyrimidine-tethered chalcone | MCF-7 (Breast adenocarcinoma) | 6.70 ± 1.02 | [2] |

| A549 (Lung carcinoma) | 20.49 ± 2.7 | [2] | ||

| 11 | Xanthine/chalcone hybrid | A549 (Lung carcinoma) | 1.8 ± 0.7 | [2] |

| MCF-7 (Breast adenocarcinoma) | 1.3 ± 0.9 | [2] | ||

| 3f | Pyrimidine derivative | A549 (Lung carcinoma) | 10.76 | [2] |

| MCF-7 (Breast adenocarcinoma) | 8.05 | [2] | ||

| 12c | 4-aminopyrazolo[3,4-d]pyrimidine | UO-31 (Renal cancer) | Potent | [3] |

| 12f | 4-aminopyrazolo[3,4-d]pyrimidine | UO-31 (Renal cancer) | Potent | [3] |

| 12j | 4-aminopyrazolo[3,4-d]pyrimidine | UO-31 (Renal cancer) | Potent | [3] |

Note: "Potent" indicates high activity as reported in the study, without a specific IC50 value provided in the abstract.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., A549, H460, HT29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (typically 48-72 hours) to allow the compounds to exert their effects.

-

MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The absorbance values are used to determine the percentage of cell viability, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.

Signaling Pathways in Anticancer Activity

The anticancer effects of many pyridine derivatives are attributed to their inhibition of key signaling pathways that are often dysregulated in cancer.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion. Dysregulation of this pathway is implicated in various cancers.

Antimicrobial Activity

Certain derivatives of this compound have shown promising activity against various bacterial and fungal strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of 5-methylpyridinium derivatives, which are structurally related to this compound derivatives. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound ID | R Group | R' Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| 4a | C6H5 | OC2H5 | 128 | 256 | |

| 4b | 4-Cl-C6H4 | OC2H5 | 64 | 128 | |

| 4c | 4-Br-C6H4 | OC2H5 | 64 | 128 | |

| 4d | 4-F-C6H4 | OC2H5 | 128 | 256 | |

| 4e | 4-NO2-C6H4 | OC2H5 | 32 | 64 | |

| 4f | 4-CH3-C6H4 | OC2H5 | 128 | 256 | |

| 4g | 4-OCH3-C6H4 | OC2H5 | 64 | 128 | |

| 4h | 3-NO2-C6H4 | OC2H5 | 32 | 64 | |

| 4i | 2-Cl-C6H4 | OC2H5 | 64 | 128 | |

| 4j | C6H5 | CH3 | 128 | 256 | |

| 4k | 4-Cl-C6H4 | CH3 | 64 | 128 | |

| 4l | 4-Br-C6H4 | CH3 | 4 | 16 | |

| 4m | 4-F-C6H4 | CH3 | 128 | 256 | |

| 4n | 4-NO2-C6H4 | CH3 | 32 | 64 | |

| 4o | 4-CH3-C6H4 | CH3 | 128 | 256 | |

| 4p | 4-OCH3-C6H4 | CH3 | 64 | 128 |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Workflow for Broth Microdilution Assay

Methodology:

-

Compound Dilution: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity

Pyridine N-oxide derivatives have been investigated for their antiviral properties against a range of viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses.

Experimental Protocol: Anti-HIV Assay (MT-4/MTT Assay)

This assay is used to determine the efficacy of a compound in protecting MT-4 cells from HIV-induced cytopathogenicity.

Workflow for Anti-HIV Assay

Methodology:

-

Cell Seeding: MT-4 cells are seeded into a 96-well plate.

-

Compound Addition: Serial dilutions of the test compounds are added to the wells.

-

Virus Infection: The cells are then infected with a standard inoculum of HIV-1.

-

Incubation: The plates are incubated for 5 days at 37°C.

-

MTT Assay: The viability of the cells is determined using the MTT assay, as described previously.

-

EC50 Calculation: The 50% effective concentration (EC50) is calculated as the concentration of the compound that protects 50% of the cells from virus-induced cell death.

Signaling Pathway in Antiviral Activity

Some pyridine N-oxide derivatives have been shown to interfere with the NF-κB signaling pathway, which is utilized by some viruses for their replication.[4]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.

Anti-inflammatory Activity

Derivatives of this compound have also been explored for their anti-inflammatory properties.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[5]

Workflow for Carrageenan-Induced Paw Edema Assay

Methodology:

-

Animal Grouping: Rats are divided into control and experimental groups.

-

Compound Administration: The test compounds, a standard anti-inflammatory drug (e.g., indomethacin), and a vehicle are administered to the respective groups, typically intraperitoneally or orally.

-

Inflammation Induction: After a specific time (e.g., 30 minutes), a solution of carrageenan is injected into the subplantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of certain compounds can be mediated through the inhibition of the inducible nitric oxide synthase (iNOS) and NF-κB pathways.[6][7]

iNOS Signaling Pathway

Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a key mediator in inflammation. The expression of iNOS is often regulated by the NF-κB pathway.

Conclusion

Derivatives of this compound represent a versatile scaffold for the development of new therapeutic agents with a wide range of biological activities. The data and protocols presented in this guide highlight their potential in oncology, infectious diseases, and inflammatory disorders. Further research into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the design of more potent and selective drug candidates. The signaling pathway diagrams provide a visual framework for understanding how these derivatives may exert their effects at a molecular level, offering valuable insights for future drug discovery and development efforts.

References

- 1. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. | Semantic Scholar [semanticscholar.org]

- 5. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of nitric oxide produced by iNOS through NF-κB pathway in migration of cerebellar granule neurons induced by Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide: The Electrophilic Reactivity of 4-Methylpyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridine N-oxide, also known as 4-picoline N-oxide, is a versatile heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. The presence of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, rendering it more susceptible to electrophilic attack compared to its parent pyridine. This increased reactivity, coupled with the directing effect of the N-oxide group, makes it a valuable intermediate for the synthesis of a wide array of substituted pyridines, which are key structural motifs in many pharmaceutical agents.

This technical guide provides a comprehensive overview of the core reactions of this compound with various electrophiles. It includes detailed experimental protocols for key transformations, quantitative data for reaction outcomes, and mechanistic diagrams to illustrate the underlying chemical pathways.

Core Concepts: Electronic Effects of the N-Oxide Group

The N-oxide group exerts a powerful influence on the pyridine ring through a combination of inductive and resonance effects. The positively charged nitrogen atom inductively withdraws electron density from the ring, while the negatively charged oxygen atom can donate electron density back into the ring via resonance. This resonance donation is most effective at the ortho (C2, C6) and para (C4) positions, increasing their electron density and making them the primary sites for electrophilic attack. In the case of this compound, the para position is occupied by the methyl group, thus directing electrophilic substitution primarily to the C2 and C6 positions.

Electrophilic Substitution Reactions

Nitration

The nitration of pyridine N-oxides is a well-established method for introducing a nitro group onto the pyridine ring, typically at the 4-position. For this compound, the reaction proceeds to yield 3-methyl-4-nitropyridine-1-oxide. The reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.

Quantitative Data: Nitration of 3-Methylpyridine-1-oxide

| Product | Reagents | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| 3-Methyl-4-nitropyridine-1-oxide | Fuming HNO₃, H₂SO₄ | 95-105 | 2 | 70-73 | [1] |

Experimental Protocol: Synthesis of 3-Methyl-4-nitropyridine-1-oxide [1]

-

Materials:

-

3-Methylpyridine-1-oxide (1.65 moles)

-

Concentrated sulfuric acid (sp. gr. 1.84) (630 ml)

-

Fuming yellow nitric acid (sp. gr. 1.50) (495 ml)

-

Sodium carbonate monohydrate (1.36 kg)

-

Chloroform

-

Anhydrous sodium sulfate

-

Acetone

-

Ice

-

-

Procedure:

-

In a 3-liter round-bottomed flask immersed in an ice-salt bath, add 630 ml of cold (0–5°C) concentrated sulfuric acid.

-

Slowly add 180 g (1.65 moles) of liquefied 3-methylpyridine-1-oxide to the cold sulfuric acid.

-

Cool the resulting mixture to approximately 10°C and add 495 ml of fuming yellow nitric acid in 50-ml portions with shaking.

-

Attach an efficient spiral condenser and place the flask in an oil bath.

-

Slowly raise the temperature to 95–100°C over 25–30 minutes, at which point gas evolution will begin.

-

After about 5 minutes, a vigorous reaction will commence. Control this by applying an ice-water bath.

-

Once the vigorous reaction subsides (about 5 minutes), remove the ice-water bath and allow the reaction to proceed for an additional 5–10 minutes.

-

Replace the oil bath and continue heating at 100–105°C for 2 hours.

-

Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice in a 4-liter beaker.

-

With stirring, add 1.36 kg of sodium carbonate monohydrate in small portions. This will cause the separation of a yellow crystalline product.

-

Allow the mixture to stand for 3 hours to expel nitrogen oxides.

-

Collect the yellow solid by suction filtration and wash it thoroughly with water.

-

Extract the collected solid twice with 400–500 ml portions of boiling chloroform.

-

Use the combined chloroform extracts to extract the aqueous filtrates. Repeat the extraction with several fresh 500-ml portions of chloroform.

-

Dry the combined chloroform extracts over anhydrous sodium sulfate, filter, and concentrate by distillation under reduced pressure.

-

The crude product can be further purified by recrystallization from acetone.

-

Reaction Workflow: Nitration of 3-Methylpyridine-1-oxide

Caption: Workflow for the nitration of 3-methylpyridine-1-oxide.

Acylation: The Boekelheide Rearrangement

The reaction of α-picoline N-oxides with acylating agents, such as acetic anhydride or trifluoroacetic anhydride (TFAA), can lead to a rearrangement known as the Boekelheide reaction.[2] This reaction results in the functionalization of the α-methyl group. The reaction with TFAA is often preferred as it can proceed at room temperature.[2]

Mechanism of the Boekelheide Reaction

The mechanism begins with the acylation of the N-oxide oxygen by the anhydride. This is followed by deprotonation of the α-methyl group by the resulting carboxylate anion. The intermediate then undergoes a[3][3]-sigmatropic rearrangement to furnish the acylated hydroxymethylpyridine, which upon hydrolysis yields the corresponding alcohol.[2]

Caption: Mechanism of the Boekelheide Rearrangement.

Experimental Protocol: Reaction of 4-Methoxy-2,3,5-trimethylpyridine N-oxide with Acetic Anhydride [4]

-

Materials:

-

4-Methoxy-2,3,5-trimethylpyridine N-oxide

-

Acetic anhydride

-

Toluene

-

-

Procedure:

-

In a suitable reaction vessel, heat acetic anhydride (2140 ml) to 90°C.

-

Add a solution of 2,3,5-trimethyl-4-methoxypyridine-N-oxide in acetic acid dropwise to the heated acetic anhydride.

-

Monitor the reaction until completion using TLC or another suitable analytical technique.

-

The resulting product, 2-acetoxymethyl-3,5-dimethyl-4-methoxypyridine, can be isolated and purified using standard techniques such as distillation or chromatography.

-

Sulfonation

The sulfonation of pyridine is notoriously difficult, often requiring harsh conditions. The use of the N-oxide can facilitate this transformation, although specific protocols for this compound are less commonly detailed in introductory literature. The general principle involves the reaction with a sulfonating agent like sulfur trioxide (SO₃) or oleum. This compound can also act as a catalyst in sulfonylation reactions of alcohols.[2][5]

Reaction with Phosphorus Oxychloride (POCl₃)

Treatment of pyridine N-oxides with phosphorus oxychloride typically leads to chlorination at the C2 position.[6] This reaction is a valuable method for introducing a chlorine atom, which can then serve as a handle for further nucleophilic substitution reactions.

Spectroscopic Data

¹H and ¹³C NMR Data for this compound [7]

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.13 | s | Ar-H (C2, C6) |

| ¹H | 7.12 | s | Ar-H (C3, C5) |

| ¹H | 2.37 | s | -CH₃ |

| ¹³C | 138.4 | C4 | |

| ¹³C | 138.0 | C2, C6 | |

| ¹³C | 126.6 | C3, C5 | |

| ¹³C | 20.1 | -CH₃ |

Solvent: CDCl₃

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The N-oxide group activates the pyridine ring towards electrophilic substitution and provides a handle for a variety of functionalization reactions. The reactions outlined in this guide, including nitration and the Boekelheide rearrangement, demonstrate the synthetic utility of this compound for accessing a diverse range of substituted pyridines. Further exploration into its reactivity with other electrophiles will undoubtedly continue to expand its role in the development of novel molecules for the pharmaceutical and materials science industries.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Boekelheide reaction - Wikipedia [en.wikipedia.org]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. benchchem.com [benchchem.com]

- 5. Amine-Free O-Sulfonylation by a Combination of this compound Catalyst with 4Å Molecular Sieves [organic-chemistry.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. rsc.org [rsc.org]

Coordination Chemistry of 4-Methylpyridine N-oxide with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 4-methylpyridine N-oxide (4-MePyNO) with a range of transition metals. It covers the synthesis, structural characterization, and physicochemical properties of these complexes, with a focus on their potential applications in research and drug development. Detailed experimental protocols, extensive quantitative data, and graphical representations of coordination modes are presented to serve as a practical resource for scientists in the field.

Introduction

This compound is a versatile N-oxide ligand that has garnered significant interest in coordination chemistry. Its ability to coordinate to metal centers exclusively through the oxygen atom of the N-oxide group makes it a valuable tool for systematically studying the electronic and steric effects of the pyridine ring on the properties of metal complexes. The presence of the methyl group at the 4-position of the pyridine ring introduces subtle electronic and steric modifications compared to the parent pyridine N-oxide, influencing the resulting complex's stability, structure, and reactivity.

Transition metal complexes of 4-MePyNO have been investigated for their interesting magnetic properties, catalytic activity, and potential as therapeutic agents. This guide aims to consolidate the current knowledge on the coordination chemistry of 4-MePyNO with transition metals, providing a detailed reference for researchers engaged in the synthesis and characterization of novel metal-based compounds.

Synthesis of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this compound typically involves the direct reaction of a transition metal salt with the ligand in a suitable solvent. The stoichiometry of the resulting complex can often be controlled by the molar ratio of the reactants.

General Synthetic Workflow

The general workflow for the synthesis of these complexes can be visualized as follows:

Caption: General workflow for the synthesis of transition metal complexes with this compound.

Structural Characterization

The coordination of this compound to transition metals has been extensively studied, revealing a variety of coordination modes and geometries. The ligand typically binds in a monodentate fashion through the oxygen atom, but bridging modes have also been observed.

Coordination Modes of this compound

The primary coordination modes of 4-MePyNO are depicted below:

Caption: Common coordination modes of the this compound ligand with transition metals.

X-ray Crystallographic Data

Single-crystal X-ray diffraction has been instrumental in elucidating the precise molecular structures of these complexes. Key structural parameters for selected complexes are summarized in the tables below.

Table 1: Selected Bond Lengths in this compound Complexes

| Complex | Metal | M-O (Å) | N-O (Å) | Reference |

| [Co(NCS)₂(C₆H₇NO)₄] | Co(II) | 2.074 - 2.113 | 1.328 - 1.333 | [1] |

| [Co(NCS)₂(C₆H₇NO)₃] | Co(II) | 2.011 - 2.062 | 1.330 - 1.341 | [1] |

| [CuCl₂(C₆H₇NO)₂] | Cu(II) | ~1.97 | ~1.34 | |

| [Ni(NCS)₂(H₂O)₂(C₆H₇NO)₂]·H₂O | Ni(II) | 2.047 | 1.332 | |

| [Mn(NCS)₂(H₂O)₂(C₆H₇NO)₂] | Mn(II) | 2.169 | 1.331 | |

| [ZnCl₂(C₆H₇NO)₂] | Zn(II) | ~2.02 | ~1.34 | |

| catena-[SnCl₂(C₆H₇NO)]n | Sn(II) | 2.280, 2.733 | 1.347 | [2] |

| [SnCl₂(C₆H₇NO)₂] | Sn(II) | 2.308, 2.423 | 1.333, 1.340 | [2] |

Table 2: Selected Bond Angles in this compound Complexes

| Complex | Angle | Value (°) | Reference |

| [Co(NCS)₂(C₆H₇NO)₄] | O-Co-O | 88.3 - 91.7 | [1] |

| N-Co-N (axial) | 180 | [1] | |

| [Co(NCS)₂(C₆H₇NO)₃] | O-Co-O (equatorial) | 118.0 - 122.3 | [1] |

| N-Co-N (axial) | 177.9 - 179.0 | [1] | |

| catena-[SnCl₂(C₆H₇NO)]n | Cl-Sn-Cl | 95.73 | [2] |

| O-Sn-O (axial) | 161.40 | [2] | |

| [SnCl₂(C₆H₇NO)₂] | Cl-Sn-Cl | 94.59 | [2] |

| O-Sn-O (axial) | 169.66 | [2] |

Physicochemical Properties

Spectroscopic Properties

Infrared (IR) Spectroscopy: The N-O stretching vibration (ν(N-O)) is a key diagnostic tool in the IR spectra of 4-MePyNO complexes. Coordination to a metal center typically results in a shift of this band to lower wavenumbers compared to the free ligand, indicating a weakening of the N-O bond.

Table 3: N-O Stretching Frequencies (ν(N-O)) in this compound and its Complexes

| Compound | ν(N-O) (cm⁻¹) |

| This compound (free ligand) | ~1250 |

| [Co(II) complexes] | 1200 - 1230 |

| [Cu(II) complexes] | 1190 - 1220 |

| [Ni(II) complexes] | 1210 - 1235 |

| [Zn(II) complexes] | 1205 - 1225 |

UV-Vis Spectroscopy: The electronic spectra of transition metal complexes with 4-MePyNO are characterized by d-d transitions and charge transfer bands. The positions and intensities of these bands provide insights into the coordination geometry and the nature of the metal-ligand interaction. For instance, octahedral Co(II) complexes typically exhibit absorptions around 500-600 nm, while tetrahedral Co(II) complexes show more intense bands in the 600-700 nm region.

Magnetic Properties

The magnetic properties of these complexes are dictated by the number of unpaired d-electrons on the transition metal ion. Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff), which can help elucidate the oxidation state and spin state of the metal center.

Table 4: Magnetic Moments of Selected this compound Complexes

| Complex | Metal Ion | Spin State | Theoretical μ_eff (BM) | Experimental μ_eff (BM) | Reference |

| [Co(NCS)₂(C₆H₇NO)₄] (Octahedral) | Co(II), d⁷ | High Spin | 3.87 | 4.80 - 5.02 | [3] |

| [Co(NCS)₂(C₆H₇NO)₃] (Trigonal Bipyramidal) | Co(II), d⁷ | High Spin | 3.87 | ~4.5 | |

| [Ni(II) complex] (Octahedral) | Ni(II), d⁸ | High Spin | 2.83 | 3.20 - 3.28 | [3] |

| [Cu(II) complex] (Distorted Octahedral) | Cu(II), d⁹ | High Spin | 1.73 | 1.77 - 1.79 | [3] |

| [Mn(II) complex] (Octahedral) | Mn(II), d⁵ | High Spin | 5.92 | ~5.9 | |

| [Fe(II) complex] (Octahedral) | Fe(II), d⁶ | High Spin | 4.90 | ~5.1 - 5.5 | |

| [Zn(II) complex] | Zn(II), d¹⁰ | - | 0 | Diamagnetic |

Experimental Protocols

Synthesis of tetrakis(this compound)di(isothiocyanato)cobalt(II), [Co(NCS)₂(C₆H₇NO)₄][4]

-

Reactants: Cobalt(II) thiocyanate (Co(NCS)₂) and this compound (4-MePyNO).

-

Procedure: a. Dissolve Co(NCS)₂ (0.500 mmol, 87.5 mg) in 1 ml of methanol. b. In a separate container, dissolve this compound (1.500 mmol, 163.7 mg) in methanol. c. Slowly add the ligand solution to the metal salt solution with stirring. d. Allow the reaction mixture to stand at room temperature. e. Crystals suitable for single-crystal X-ray diffraction may form over 2 days. In some cases, this specific stoichiometry is obtained accidentally in a mixture with the tris-ligand complex.

Synthesis of di(μ-chloro)bis[chloro(this compound)copper(II)], [CuCl₂(C₆H₇NO)]₂

-

Reactants: Copper(II) chloride dihydrate (CuCl₂·2H₂O) and this compound.

-

Procedure: a. Dissolve CuCl₂·2H₂O in hot ethanol. b. Add a stoichiometric amount of this compound dissolved in ethanol to the hot copper(II) chloride solution. c. Allow the solution to cool slowly to room temperature. d. Green crystals of the product will precipitate. e. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the complex with dry KBr powder and pressing the mixture into a transparent disk.

-

Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic vibrational bands, paying particular attention to the N-O stretching frequency (ν(N-O)) around 1200-1250 cm⁻¹ and the metal-oxygen stretching frequency (ν(M-O)) in the far-IR region (typically below 600 cm⁻¹).

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Dissolve a small, accurately weighed amount of the complex in a suitable solvent (e.g., methanol, acetonitrile) to prepare a solution of known concentration.

-

Data Acquisition: Record the electronic absorption spectrum over a wavelength range appropriate for the transition metal (e.g., 300-1100 nm).

-

Analysis: Identify the d-d transitions and any charge-transfer bands. Calculate the molar absorptivity (ε) for each absorption maximum.

Magnetic Susceptibility Measurement (Gouy Method)

-

Instrumentation: A Gouy balance is used for this measurement.

-

Procedure: a. Pack a sample tube of uniform cross-section with the powdered complex to a known height. b. Weigh the sample in the absence of a magnetic field. c. Weigh the sample in the presence of a calibrated magnetic field. d. The change in weight is used to calculate the magnetic susceptibility.

-

Calculation: The molar magnetic susceptibility (χ_M) is corrected for the diamagnetism of the constituent atoms. The effective magnetic moment (μ_eff) is then calculated using the equation: μ_eff = 2.828(χ_M * T)^1/2, where T is the absolute temperature.

Single-Crystal X-ray Diffraction

-

Crystal Selection: A suitable single crystal of the complex is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) and irradiated with a monochromatic X-ray beam. Diffraction data are collected using a CCD or CMOS detector.

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.

Conclusion

The coordination chemistry of this compound with transition metals is a rich and diverse field. This guide has provided a foundational understanding of the synthesis, structure, and properties of these fascinating compounds. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers, facilitating the design and characterization of new complexes with potentially novel applications in catalysis, materials science, and medicine. Further exploration of this ligand with a wider range of transition metals and in different anionic environments will undoubtedly continue to yield exciting and scientifically significant results.

References

4-Methylpyridine N-oxide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpyridine N-oxide, also known as 4-picoline N-oxide, is a heterocyclic compound that has emerged as a valuable and versatile precursor in organic synthesis. Its unique electronic properties, arising from the N-oxide functional group, render the pyridine ring susceptible to a variety of chemical transformations that are otherwise challenging to achieve with the parent pyridine. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of pharmaceutically active compounds.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is through the oxidation of 4-methylpyridine (4-picoline). Various oxidizing agents can be employed for this transformation, with m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid being the most frequently utilized.

Experimental Protocol: Oxidation with m-CPBA

A straightforward and high-yielding procedure for the synthesis of this compound involves the use of m-CPBA in a chlorinated solvent.[1]

Materials:

-

4-methylpyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 10 g of 4-methylpyridine in 100 ml of dichloromethane.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add 27.8 g of m-CPBA to the stirred solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to 20-25 °C and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the m-CPBA is completely consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

-

Add 200 mL of water to the residue and stir. A white solid should precipitate.

-

Adjust the pH of the mixture to 4 with a suitable acid and continue stirring for 2 hours.

-

Filter the mixture and collect the filtrate.

-

Concentrate the filtrate under reduced pressure and dry the resulting white solid to obtain this compound.

This method typically affords the product in high yield and purity.

Key Reactions of this compound as a Precursor

The presence of the N-oxide group significantly influences the reactivity of the pyridine ring, making this compound a valuable precursor for a range of functionalized pyridines. The most prominent application is in electrophilic nitration, which is a critical step in the synthesis of various bioactive molecules.

Electrophilic Nitration

Direct nitration of the pyridine ring is generally difficult due to its electron-deficient nature. However, the N-oxide group activates the ring towards electrophilic substitution, particularly at the 4-position.[2] The nitration of this compound and its analogs is a key step in the industrial synthesis of proton pump inhibitors like lansoprazole and rabeprazole.[2]

The following protocol for the nitration of the closely related 3-methylpyridine-1-oxide provides a representative example of the conditions used for these transformations.[3]

Materials:

-

3-Methylpyridine-1-oxide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Sodium Carbonate

-

Chloroform

-

Acetone

Procedure:

-

In a round-bottom flask immersed in an ice-salt bath, slowly add 180 g of liquefied 3-methylpyridine-1-oxide to 630 ml of cold (0–5 °C) concentrated sulfuric acid.

-

To the cooled mixture, add 495 ml of fuming yellow nitric acid in portions.

-

Attach a condenser and slowly heat the mixture in an oil bath to 95–100 °C.

-

A vigorous exothermic reaction will commence; control this by intermittent cooling with an ice-water bath.

-

After the initial vigorous reaction subsides, continue heating at 100–105 °C for 2 hours.

-

Cool the reaction mixture and pour it onto 2 kg of crushed ice.

-

Carefully neutralize the solution by adding sodium carbonate monohydrate in small portions until the yellow crystalline product separates.

-

Collect the solid by suction filtration and wash it with water.

-

Extract the collected solid and the aqueous filtrate with boiling chloroform.

-

Dry the combined chloroform extracts and evaporate the solvent under reduced pressure.

-

Recrystallize the residue from acetone to yield 3-methyl-4-nitropyridine-1-oxide.

This reaction typically results in a good yield of the nitrated product.

Applications in Drug Development

Derivatives of this compound are crucial intermediates in the synthesis of several commercially important drugs. The introduction of a nitro group, as described above, is often the first step in a multi-step synthesis.

Synthesis of Proton Pump Inhibitors

Proton pump inhibitors (PPIs) are a class of drugs that reduce gastric acid production. Lansoprazole and rabeprazole are prominent examples whose synthesis utilizes nitrated pyridine N-oxide derivatives.[2] The general synthetic strategy involves the reaction of a nitrated pyridine N-oxide with a substituted benzimidazole.

Signaling Pathways of this compound Derivatives

The biological activity of drugs derived from this compound, such as the proton pump inhibitors lansoprazole and rabeprazole, is primarily due to their interaction with specific cellular targets.

Inhibition of the Gastric H+/K+-ATPase

The primary mechanism of action of PPIs is the irreversible inhibition of the hydrogen-potassium adenosine triphosphatase (H+/K+-ATPase) enzyme system, also known as the proton pump, located in the gastric parietal cells.[4][5][6] This enzyme is responsible for the final step in gastric acid secretion.[4]

PPIs are prodrugs that are activated in the acidic environment of the parietal cells.[5][7] The activated form of the drug then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation.[1][7] This inhibition suppresses both basal and stimulated gastric acid secretion.[4]

Beyond their primary mechanism, some studies suggest that PPIs like lansoprazole may also have antioxidant and anti-inflammatory effects through the induction of heme oxygenase-1 (HO-1), which involves the PI3K signaling pathway.[8]

Quantitative Data

The following tables summarize key quantitative data for the synthesis and reactions of this compound and its analogs.

| Reaction | Starting Material | Oxidizing/Nitrating Agent | Solvent/Conditions | Yield | Purity | Reference |

| N-Oxidation | 4-Methylpyridine | m-CPBA | Dichloromethane, 20-25 °C, 24h | 95% | 96% | [1] |

| Nitration | 3,5-Dimethylpyridine-N-oxide | HNO₃/H₂SO₄ | Toluene extraction, overnight | 89.16% | 95.34% (HPLC) | [4] |

| Nitration | 3,5-Dimethylpyridine-N-oxide | HNO₃/H₂SO₄ | Toluene extraction, overnight | 91.84% | 97.49% (HPLC) | [4] |

| Nitration | 3-Methylpyridine-1-oxide | Fuming HNO₃/H₂SO₄ | 100-105 °C, 2h | 70-73% | - | [3] |

Visualizations

Experimental Workflow: Synthesis and Nitration of a Methylpyridine Derivative

Caption: General experimental workflow for the synthesis and subsequent nitration of a methylpyridine derivative.

Signaling Pathway: Mechanism of Action of Proton Pump Inhibitors

Caption: Simplified signaling pathway for the mechanism of action of proton pump inhibitors derived from pyridine N-oxides.

References

- 1. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of Lansoprazole? [synapse.patsnap.com]

- 6. A review of rabeprazole in the treatment of acid-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism and functional consequences of lansoprazole-mediated heme oxygenase-1 induction - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to Theoretical Calculations on 4-Methylpyridine N-oxide